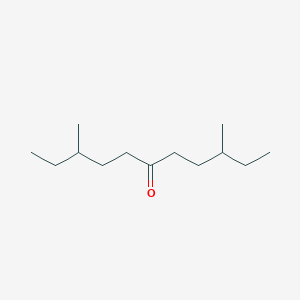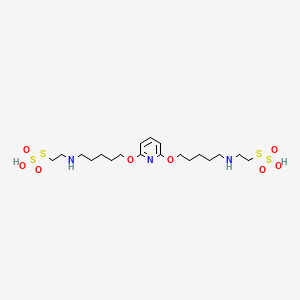
Ethanethiol, 2,2'-(2,6-pyridinediyl)bis(oxypentamethyleneimino-, bis (hydrogen sulfate) (ester)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanethiol, 2,2’-(2,6-pyridinediyl)bis(oxypentamethyleneimino-, bis (hydrogen sulfate) (ester) is a complex organosulfur compound It is characterized by the presence of ethanethiol groups linked through a pyridine ring and oxypentamethyleneimino chains, with hydrogen sulfate ester groups attached
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethanethiol, 2,2’-(2,6-pyridinediyl)bis(oxypentamethyleneimino-, bis (hydrogen sulfate) (ester) typically involves multi-step organic reactions. One common method includes the reaction of ethanethiol with pyridine derivatives under controlled conditions to form the intermediate compounds. These intermediates are then further reacted with oxypentamethyleneimino groups and hydrogen sulfate esters to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions such as temperature, pressure, and reactant concentrations. Catalysts may be employed to enhance reaction rates and yields. The final product is typically purified using techniques such as distillation, crystallization, or chromatography .
化学反応の分析
Types of Reactions
Ethanethiol, 2,2’-(2,6-pyridinediyl)bis(oxypentamethyleneimino-, bis (hydrogen sulfate) (ester) can undergo various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to yield simpler thiol derivatives.
Substitution: The hydrogen sulfate ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield disulfides or sulfonic acids, while substitution reactions can produce a variety of functionalized derivatives .
科学的研究の応用
Ethanethiol, 2,2’-(2,6-pyridinediyl)bis(oxypentamethyleneimino-, bis (hydrogen sulfate) (ester) has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s thiol groups can interact with biological molecules, making it useful in studying protein interactions and enzyme mechanisms.
作用機序
The mechanism of action of ethanethiol, 2,2’-(2,6-pyridinediyl)bis(oxypentamethyleneimino-, bis (hydrogen sulfate) (ester) involves its interaction with molecular targets through its thiol and ester groups. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The compound may also participate in redox reactions, influencing cellular oxidative states and signaling pathways .
類似化合物との比較
Similar Compounds
Ethanethiol, 2,2’-thiobis-: A simpler thiol compound with similar reactivity but lacking the pyridine and oxypentamethyleneimino groups.
Ethanol, 2,2’-[1,2-ethanediylbis(thio)]bis-: Another related compound with disulfide linkages and hydroxyl groups.
Uniqueness
Ethanethiol, 2,2’-(2,6-pyridinediyl)bis(oxypentamethyleneimino-, bis (hydrogen sulfate) (ester) is unique due to its complex structure, which combines multiple functional groups. This complexity allows for diverse reactivity and applications, distinguishing it from simpler thiol compounds .
特性
CAS番号 |
41287-20-1 |
|---|---|
分子式 |
C19H35N3O8S4 |
分子量 |
561.8 g/mol |
IUPAC名 |
2,6-bis[5-(2-sulfosulfanylethylamino)pentoxy]pyridine |
InChI |
InChI=1S/C19H35N3O8S4/c23-33(24,25)31-16-12-20-10-3-1-5-14-29-18-8-7-9-19(22-18)30-15-6-2-4-11-21-13-17-32-34(26,27)28/h7-9,20-21H,1-6,10-17H2,(H,23,24,25)(H,26,27,28) |
InChIキー |
PBTJOTZZTRRCSV-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC(=C1)OCCCCCNCCSS(=O)(=O)O)OCCCCCNCCSS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



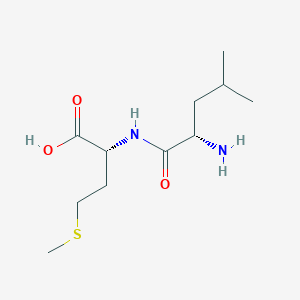
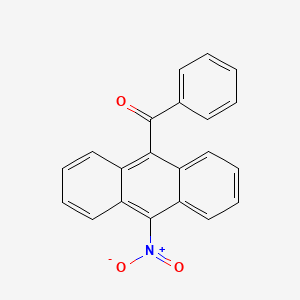
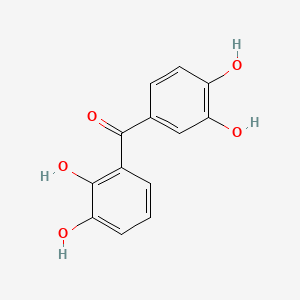
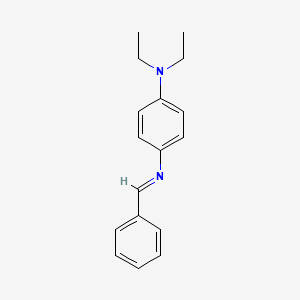
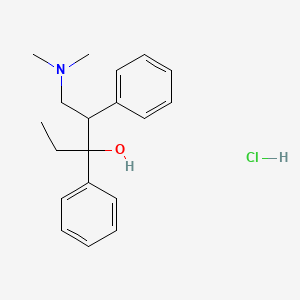
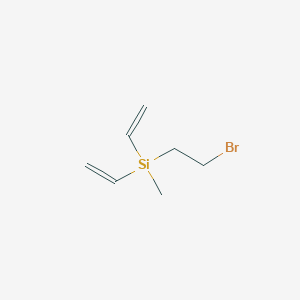
![3,3-Bis{4-[(oxiran-2-yl)methoxy]phenyl}-2-benzofuran-1(3H)-one](/img/structure/B14671250.png)

![N-[2-Oxo-2-(10H-phenothiazin-10-yl)ethyl]-L-methionine](/img/structure/B14671255.png)


